![molecular formula C14H26N2O4S B2812391 tert-butyl 4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazine-1-carboxylate CAS No. 939983-19-4](/img/structure/B2812391.png)
tert-butyl 4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “tert-butyl 4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazine-1-carboxylate” is likely a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals and other biologically active compounds . The tert-butyl group is a common protecting group in organic synthesis, and the 1,1-dioxidotetrahydro-2H-thiopyran-4-yl group suggests the presence of a sulfur-containing heterocycle, which could contribute to its reactivity and potential biological activity.
Molecular Structure Analysis
The exact molecular structure would require experimental determination, such as X-ray crystallography or NMR spectroscopy. Based on its formula, it likely has a complex three-dimensional structure due to the presence of the cyclic structures .Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of related tert-butyl piperazine-1-carboxylate derivatives involves condensation reactions, characterizations by spectroscopic methods (LCMS, 1H NMR, 13C NMR, IR), and structural confirmation through X-ray diffraction studies. These compounds exhibit specific crystalline structures and intermolecular interactions, which are crucial for their potential applications in drug design and material science (Sanjeevarayappa et al., 2015). The crystal and molecular structure of a similar compound, tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate, provides insights into its chemical behavior and potential for further modifications (Mamat et al., 2012).
Biological Evaluation
Derivatives of tert-butyl piperazine-1-carboxylate have been evaluated for various biological activities. For example, some compounds show moderate antibacterial and anthelmintic activities, indicating potential for development into new therapeutic agents (Kulkarni et al., 2016). This biological evaluation is critical for identifying new drugs and understanding their mechanisms of action.
Material Science and Catalysis
In the field of material science and catalysis, derivatives of tert-butyl piperazine-1-carboxylate are used as intermediates in the synthesis of polymers and other complex molecules. These compounds can serve as building blocks for designing materials with specific properties, such as high thermal stability or unique electronic characteristics. For instance, novel (4-piperidinyl)-piperazines have been identified as potent and orally active inhibitors in biochemical pathways, showcasing their potential in drug development and as catalysts in chemical reactions (Chonan et al., 2011).
Mechanism of Action
properties
IUPAC Name |
tert-butyl 4-(1,1-dioxothian-4-yl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O4S/c1-14(2,3)20-13(17)16-8-6-15(7-9-16)12-4-10-21(18,19)11-5-12/h12H,4-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACBACNKKKMSXRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2CCS(=O)(=O)CC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.